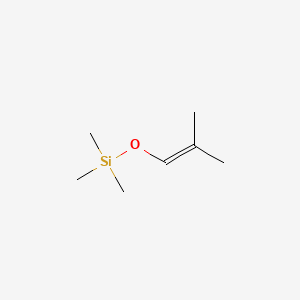

2-Methyl-1-(trimethylsilyloxy)-1-propene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 266194. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-methylprop-1-enoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16OSi/c1-7(2)6-8-9(3,4)5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVPFSJPLBOVLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CO[Si](C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30216713 | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6651-34-9 | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006651349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6651-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutyraldehyde trimethylsilyl enol ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30216713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1-(trimethylsilyloxy)-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS Number: 6651-34-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a versatile silyl enol ether widely utilized in organic synthesis. The document details its chemical and physical properties, safety and handling protocols, and provides a thorough exploration of its synthesis and key applications, particularly in the context of complex molecule synthesis relevant to drug development. A detailed experimental protocol for its preparation is presented, alongside a mechanistic discussion of its hallmark reaction, the Mukaiyama aldol addition. Spectroscopic data is summarized for the characterization of this compound.

Chemical and Physical Properties

This compound, also known as the trimethylsilyl enol ether of isobutyraldehyde, is a clear, colorless to pale yellow liquid.[1] It is an important intermediate in organic synthesis, serving as a nucleophilic enolate equivalent.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 6651-34-9 | |

| Molecular Formula | C₇H₁₆OSi | |

| Molecular Weight | 144.29 g/mol | |

| Boiling Point | 114-116 °C at 650 mmHg | [1] |

| Density | 0.785 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.409 |

Safety and Handling

This compound is a highly flammable liquid and vapor and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Hazard Statements: H225, H315, H319, H335

Precautionary Statements: P210, P261, P280, P302+P352, P305+P351+P338

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection, should be worn when handling this compound.

Synthesis

A common and reliable method for the synthesis of this compound is the silylation of isobutyraldehyde. The following experimental protocol is adapted from a procedure published in Organic Syntheses.

Experimental Protocol: Synthesis of this compound

Materials:

-

Dry dimethylformamide (DMF)

-

Dry sodium iodide

-

Triethylamine

-

Chlorotrimethylsilane

-

Freshly distilled isobutyraldehyde

-

Pentane

-

Saturated aqueous sodium bicarbonate solution

-

2 N hydrochloric acid

-

Magnesium sulfate

Procedure:

-

A dry, 1-L, three-necked flask equipped with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel is charged with 230 mL of dry DMF, 7.5 g (50 mmol) of dry sodium iodide, and 119 g (1.18 mol) of triethylamine under a nitrogen atmosphere.

-

Chlorotrimethylsilane (64.3 g, 0.592 mol) and freshly distilled isobutyraldehyde (36.0 g, 0.500 mol) are added sequentially to the stirred mixture via the dropping funnel at room temperature.

-

The resulting mixture is vigorously stirred and heated to 120°C (oil bath temperature) for 8 hours.

-

After cooling to room temperature, the reaction mixture is poured into 400 mL of saturated aqueous sodium bicarbonate solution.

-

The mixture is extracted with three 200-mL portions of pentane.

-

The combined organic phases are washed four times with 60 mL of ice-cold 2 N hydrochloric acid and finally with 100 mL of saturated sodium bicarbonate solution.

-

The organic layer is dried with magnesium sulfate, filtered, and the pentane is removed at atmospheric pressure.

-

The crude product is purified by distillation at atmospheric pressure through a column packed with glass beads (30 cm). The fraction boiling at 94–108°C is collected to yield this compound.

Caption: Synthesis Workflow.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound, which is crucial for its identification and characterization.

| Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum is expected to show signals for the trimethylsilyl group (a singlet around 0.2 ppm), the methyl groups on the double bond (a singlet around 1.6 ppm), and the vinylic proton (a singlet around 5.5 ppm). |

| ¹³C NMR | The carbon NMR spectrum will display characteristic peaks for the trimethylsilyl carbons (around 0 ppm), the methyl carbons (around 20-25 ppm), the sp² carbons of the double bond (in the 100-150 ppm range), and the carbon attached to the oxygen (downfield). |

| Infrared (IR) | Key absorption bands are expected for the C=C double bond (around 1650 cm⁻¹), the Si-O bond (around 1050-1100 cm⁻¹), and C-H bonds. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z 144. Characteristic fragmentation patterns for silyl ethers would be observed, including the loss of a methyl group (M-15) and the trimethylsilyl group. |

Applications in Organic Synthesis

This compound is a cornerstone reagent in modern organic synthesis, primarily functioning as an enolate surrogate in various carbon-carbon bond-forming reactions. Its most notable application is in the Mukaiyama aldol reaction.

The Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[2][3] This reaction is highly valued for its ability to form β-hydroxy carbonyl compounds, which are pivotal building blocks in the synthesis of complex natural products and pharmaceuticals.[3]

Mechanism:

-

Activation of the Carbonyl: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to the oxygen of the carbonyl group, increasing its electrophilicity.[2][3]

-

Nucleophilic Attack: The silyl enol ether, acting as a soft nucleophile, attacks the activated carbonyl carbon.

-

Formation of the Aldol Adduct: A carbon-carbon bond is formed, and a silyl group is transferred to the carbonyl oxygen, forming a silylated aldol adduct.

-

Hydrolysis: Aqueous workup cleaves the silyl ether to yield the final β-hydroxy carbonyl product.

Caption: Mukaiyama Aldol Mechanism.

Relevance in Drug Development

The strategic importance of the Mukaiyama aldol reaction, and by extension, silyl enol ethers like this compound, in drug development cannot be overstated. This reaction allows for the stereocontrolled construction of complex carbon skeletons found in numerous biologically active natural products and their synthetic analogues.

Examples of Natural Product Synthesis Involving Mukaiyama Aldol Reactions:

-

Discodermolide: A potent anticancer agent, the total synthesis of which has been accomplished by several groups, often employing aldol-type reactions for the construction of its polyketide backbone.[2][4][5][6]

-

Taxol (Paclitaxel): A widely used chemotherapy drug, the total synthesis of Taxol is a landmark in organic chemistry, with various strategies utilizing aldol condensations to assemble its complex framework.[7][8][9][10][11]

-

Epothilones: A class of microtubule-stabilizing anticancer agents, their total syntheses frequently feature the Mukaiyama aldol reaction as a key step for setting crucial stereocenters.[3][12][13]

The ability to perform these reactions with high levels of stereocontrol is critical in pharmaceutical synthesis, where the specific stereochemistry of a molecule is often directly linked to its therapeutic efficacy and safety profile.

Conclusion

This compound is a valuable and versatile reagent in the arsenal of the modern synthetic chemist. Its utility in the reliable formation of carbon-carbon bonds, particularly through the Mukaiyama aldol reaction, has cemented its role in the synthesis of complex and medicinally important molecules. A thorough understanding of its properties, handling, and reactivity is essential for its effective and safe use in research and development, especially within the pharmaceutical industry.

References

- 1. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [chemicalbook.com]

- 2. (+)-Discodermolide: Total Synthesis, Construction of Novel Analogues, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total syntheses of epothilones B and D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A second-generation total synthesis of (+)-discodermolide: the development of a practical route using solely substrate-based stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Morken Synthesis of (+)-Discodermolide [organic-chemistry.org]

- 7. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Total synthesis of epothilone B, epothilone D, and cis- and trans-9,10-dehydroepothilone D. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Isobutyraldehyde Trimethylsilyl Enol Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isobutyraldehyde trimethylsilyl enol ether, a key intermediate in various organic transformations, including the renowned Mukaiyama aldol reaction. This document details established synthetic protocols, presents quantitative data for comparative analysis, and illustrates the underlying chemical processes and workflows.

Introduction

Isobutyraldehyde trimethylsilyl enol ether, systematically named (2-methylprop-1-en-1-yl)oxy(trimethyl)silane, is a versatile reagent in organic synthesis. As a stable enol equivalent, it serves as a nucleophile in carbon-carbon bond-forming reactions, offering regiochemical control and mild reaction conditions compared to traditional enolate chemistry. Its utility is particularly pronounced in the construction of complex molecular architectures, a cornerstone of drug discovery and development. This guide outlines two primary methods for its synthesis: a triethylamine-mediated approach and a procedure utilizing the strong, non-nucleophilic base, lithium diisopropylamide (LDA).

Comparative Synthesis Data

The following table summarizes the key quantitative parameters for the two primary synthetic routes to isobutyraldehyde trimethylsilyl enol ether, allowing for a direct comparison of their efficiencies and reaction conditions.

| Parameter | Method 1: Triethylamine/TMSCl | Method 2: LDA/TMSCl |

| Base | Triethylamine (Et₃N) | Lithium Diisopropylamide (LDA) |

| Silylating Agent | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl chloride (TMSCl) |

| Solvent | Dimethylformamide (DMF) | Tetrahydrofuran (THF) |

| Temperature | 80 °C | -78 °C to room temperature |

| Reaction Time | 12 hours | 1-2 hours |

| Yield | High (exact yield not specified in general literature, but adaptable from high-yielding general procedures) | High (exact yield not specified in general literature, but adaptable from high-yielding general procedures) |

| Workup | Aqueous workup and extraction | Aqueous workup and extraction |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of isobutyraldehyde trimethylsilyl enol ether. These protocols are based on well-established and reliable procedures for the synthesis of silyl enol ethers.

Method 1: Synthesis using Triethylamine and Trimethylsilyl Chloride

This protocol is adapted from a general and robust procedure for the synthesis of trimethylsilyl enol ethers.[1]

Materials:

-

Isobutyraldehyde (1.0 equiv)

-

Triethylamine (2.3 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.3 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet

-

Addition funnel

Procedure:

-

To a dry, nitrogen-flushed round-bottom flask, add isobutyraldehyde and anhydrous DMF.

-

Add triethylamine to the solution via syringe.

-

Add trimethylsilyl chloride dropwise to the stirred solution at room temperature using an addition funnel.

-

After the addition is complete, heat the reaction mixture to 80 °C and maintain for 12 hours under a nitrogen atmosphere.

-

Cool the reaction mixture to room temperature and quench with cold water.

-

Transfer the mixture to a separatory funnel and extract with hexanes.

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous ammonium chloride solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by distillation to obtain pure isobutyraldehyde trimethylsilyl enol ether.

Method 2: Synthesis using Lithium Diisopropylamide (LDA) and Trimethylsilyl Chloride

This protocol utilizes a strong base to generate the enolate, which is then trapped with TMSCl. This method is typically performed at low temperatures.

Materials:

-

Diisopropylamine (1.1 equiv)

-

n-Butyllithium (n-BuLi) in hexanes (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Isobutyraldehyde (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (1.2 equiv)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or a two-necked round-bottom flask with a magnetic stir bar and nitrogen inlet

-

Syringes

Procedure:

-

To a dry, nitrogen-flushed flask, add anhydrous THF and diisopropylamine.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise to the stirred solution. Allow the mixture to warm to 0 °C and stir for 30 minutes to generate the LDA solution.

-

Cool the LDA solution back down to -78 °C.

-

In a separate dry flask, dissolve isobutyraldehyde in anhydrous THF.

-

Slowly add the isobutyraldehyde solution to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add trimethylsilyl chloride dropwise to the reaction mixture at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to yield isobutyraldehyde trimethylsilyl enol ether.

Visualizing the Synthesis and Workflow

To further elucidate the chemical processes and experimental steps, the following diagrams are provided.

Caption: General reaction for isobutyraldehyde silyl enol ether synthesis.

Caption: A typical experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(trimethylsilyloxy)-1-propene, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether of significant utility in organic synthesis. As a stable and versatile enolate equivalent, it serves as a key nucleophile in a variety of carbon-carbon bond-forming reactions. Its primary application lies in Lewis acid-catalyzed additions to electrophiles, most notably in the Mukaiyama aldol reaction, providing a powerful tool for the construction of complex molecular architectures.[1][2][3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and spectral characterization.

Chemical and Physical Properties

This compound is a flammable liquid that is sensitive to moisture.[1] The following table summarizes its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆OSi | [1][6][7] |

| Molecular Weight | 144.29 g/mol | [1][6][7] |

| CAS Number | 6651-34-9 | [6][7] |

| Appearance | Liquid | |

| Boiling Point | 114-116 °C at 650 mmHg | [1] |

| Density | 0.785 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.409 | [1] |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| InChI Key | KZVPFSJPLBOVLO-UHFFFAOYSA-N | |

| SMILES | C\C(C)=C\O--INVALID-LINK--(C)C |

Synthesis

The most common method for the synthesis of this compound involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, typically trimethylsilyl chloride. The following is a representative experimental protocol.

Representative Experimental Protocol: Synthesis from Isobutyraldehyde

Reaction Scheme:

(Isobutyraldehyde) + (Triethylamine) + (Trimethylsilyl chloride) → (this compound) + (Triethylammonium chloride)

Materials:

-

Isobutyraldehyde

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Triethylamine (NEt₃), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, combine isobutyraldehyde (1.0 eq) and anhydrous DMF.

-

Addition of Base: Add triethylamine (1.5 eq) to the flask via syringe.

-

Silylation: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl chloride (1.2 eq) dropwise from the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 12-18 hours to ensure complete reaction.

-

Workup: Cool the reaction mixture to room temperature and dilute with anhydrous diethyl ether. Filter the mixture to remove the triethylammonium chloride precipitate and wash the solid with more diethyl ether.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with cold saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity

As a silyl enol ether, this compound functions as a soft nucleophile. Its primary reactivity involves the Lewis acid-mediated addition to various electrophiles, such as aldehydes, ketones, and acetals.

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a cornerstone of modern organic synthesis, enabling the formation of β-hydroxy carbonyl compounds.[2][3][4][5] In this reaction, this compound adds to an aldehyde or ketone in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂).[5]

General Mechanism:

-

The Lewis acid activates the carbonyl electrophile.

-

The silyl enol ether attacks the activated carbonyl group, forming a new carbon-carbon bond.

-

A silyl group transfer occurs, leading to a silylated aldol adduct.

-

Aqueous workup hydrolyzes the silyl ether to afford the final β-hydroxy carbonyl product.

Caption: General mechanism of the Mukaiyama Aldol reaction.

Representative Experimental Protocol: Mukaiyama Aldol Reaction with Benzaldehyde

Reaction Scheme:

(this compound) + (Benzaldehyde) --[TiCl₄]--> (Intermediate) --[H₂O]--> (3-Hydroxy-2,2-dimethyl-3-phenylpropanal)

Materials:

-

This compound

-

Benzaldehyde, freshly distilled

-

Titanium tetrachloride (TiCl₄), 1.0 M solution in dichloromethane

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a magnetic stirrer under a nitrogen atmosphere.

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane and cool to -78 °C using a dry ice/acetone bath.

-

Addition of Reactants: Add benzaldehyde (1.0 eq) to the cooled solvent. Then, add the TiCl₄ solution (1.1 eq) dropwise via syringe. Stir the mixture for 10 minutes.

-

Nucleophilic Addition: Add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise over 20 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy aldehyde.

Spectral Data (Predicted)

While a comprehensive, publicly available set of assigned spectra for this compound is not readily found, the following tables outline the expected spectral characteristics based on its structure and data from analogous compounds.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.8 - 6.0 | s | 1H | Vinylic proton (=CH-) |

| ~ 1.6 - 1.7 | s | 6H | Two methyl groups (-C(CH₃)₂) |

| ~ 0.1 - 0.2 | s | 9H | Trimethylsilyl group (-Si(CH₃)₃) |

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 150 | Vinylic carbon (-C=) |

| ~ 110 - 115 | Vinylic carbon (=CH-) |

| ~ 20 - 25 | Methyl carbons (-C(CH₃)₂) |

| ~ 0 - 1 | Trimethylsilyl carbons (-Si(CH₃)₃) |

Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2960-2850 | Strong | C-H stretch (alkane) |

| ~ 1660-1680 | Medium-Strong | C=C stretch (enol ether) |

| ~ 1250 | Strong | Si-CH₃ stretch |

| ~ 1050-1150 | Strong | Si-O-C stretch |

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 144 | Molecular ion [M]⁺ |

| 129 | [M - CH₃]⁺ |

| 73 | [(CH₃)₃Si]⁺ (base peak) |

Biological Significance

Currently, there is no significant body of research indicating that this compound has specific interactions with biological signaling pathways or possesses inherent pharmacological activity. Its utility is primarily as a synthetic intermediate in the preparation of more complex molecules that may have biological applications. The high reactivity of the silyl enol ether functional group, particularly its sensitivity to hydrolysis, would likely preclude it from being a stable entity in a biological system.

Safety Information

This compound is a highly flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

References

- 1. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE | 6651-34-9 [chemicalbook.com]

- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 2-METHYL-1-(TRIMETHYLSILOXY)-1-PROPENE synthesis - chemicalbook [chemicalbook.com]

- 7. scbt.com [scbt.com]

In-Depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of 2-Methyl-1-(trimethylsilyloxy)-1-propene (CAS No. 6651-34-9). This silyl enol ether is a valuable reagent in organic synthesis, particularly in carbon-carbon bond-forming reactions.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.7 | Singlet | 1H | =CH-O |

| ~1.7 | Singlet | 6H | (CH₃)₂C= |

| ~0.2 | Singlet | 9H | -Si(CH₃)₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~150 | (CH₃)₂C = |

| ~110 | =C H-O |

| ~20 | (C H₃)₂C= |

| ~0 | -Si(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (sp³) |

| ~1660 | Strong | C=C stretch (enol ether) |

| ~1250 | Strong | Si-CH₃ symmetric deformation |

| ~1180 | Strong | C-O stretch (enol ether) |

| ~840 | Strong | Si-C stretch |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through the silylation of the enolate of isobutyraldehyde. Below is a detailed experimental protocol based on general procedures for silyl enol ether synthesis.

Synthesis of this compound

This procedure outlines the formation of the silyl enol ether from isobutyraldehyde and trimethylsilyl chloride.

Materials:

-

Isobutyraldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N) or Lithium diisopropylamide (LDA)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Reagent Preparation: The flask is charged with a solution of isobutyraldehyde in anhydrous diethyl ether or THF under a positive pressure of inert gas.

-

Base Addition:

-

Using Triethylamine (Thermodynamic Control): Triethylamine is added to the reaction mixture.

-

Using LDA (Kinetic Control): For reactions requiring kinetic control, a freshly prepared solution of LDA in THF is cooled to -78 °C, and the isobutyraldehyde solution is added slowly.

-

-

Silylation: Trimethylsilyl chloride is added dropwise to the stirred solution at the appropriate temperature (room temperature for triethylamine, or maintained at -78 °C for LDA).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting aldehyde.

-

Workup: Once the reaction is complete, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Reaction Mechanism

The formation of the silyl enol ether proceeds through the generation of an enolate followed by trapping with an electrophilic silicon species.

Caption: Reaction mechanism for the formation of a silyl enol ether.

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and reactivity of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a versatile silyl enol ether utilized in organic synthesis, particularly in the construction of complex molecules relevant to drug development.

Core Physical and Chemical Properties

This compound, also known as isobutyraldehyde trimethylsilyl enol ether, is a flammable liquid with a characteristic odor. It is an enol ether that serves as a key intermediate in various carbon-carbon bond-forming reactions. Below is a summary of its key physical properties.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆OSi | [1] |

| Molecular Weight | 144.29 g/mol | [1] |

| CAS Number | 6651-34-9 | |

| Boiling Point | 114-116 °C at 650 mmHg | [1] |

| Density | 0.785 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.409 | |

| Flash Point | 14 °C (57.2 °F) - closed cup | |

| Form | Liquid |

Synthesis of this compound

The synthesis of this compound is typically achieved through the silylation of isobutyraldehyde. This reaction involves the trapping of the enolate of isobutyraldehyde with an electrophilic silicon source, most commonly trimethylsilyl chloride, in the presence of a base.

Experimental Protocol: Synthesis from Isobutyraldehyde

This protocol is a representative procedure based on established methods for the synthesis of silyl enol ethers.

Materials:

-

Isobutyraldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Anhydrous sodium sulfate or magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with isobutyraldehyde and a suitable solvent such as DMF.

-

Addition of Base: Triethylamine is added to the flask. The mixture is cooled in an ice bath.

-

Addition of Silylating Agent: Trimethylsilyl chloride is added dropwise from the dropping funnel to the stirred solution while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed with a cold, saturated aqueous solution of sodium bicarbonate and subsequently with brine.

-

Drying and Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Logical Workflow for Synthesis:

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum is expected to show signals corresponding to the trimethylsilyl group, the two methyl groups on the double bond, and the vinylic proton.

-

Trimethylsilyl protons (-Si(CH₃)₃): A sharp singlet around δ 0.2 ppm.

-

Methyl protons (-C(CH₃)₂): Two singlets (or a single singlet if they are magnetically equivalent) around δ 1.6-1.8 ppm.

-

Vinylic proton (=CH-): A singlet or a multiplet (depending on coupling with other protons) in the olefinic region, likely around δ 4.5-5.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

-

Trimethylsilyl carbons (-Si(CH₃)₃): A signal around δ 0 ppm.

-

Methyl carbons (-C(CH₃)₂): A signal in the aliphatic region, likely around δ 20-25 ppm.

-

Quaternary vinylic carbon (>C=): A signal in the olefinic region, expected around δ 140-150 ppm.

-

Vinylic carbon (-CH=): A signal in the olefinic region, expected around δ 100-110 ppm.

IR (Infrared) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=C Stretch: A peak around 1660-1680 cm⁻¹ indicating the carbon-carbon double bond.

-

Si-O-C Stretch: Strong absorptions in the region of 1050-1100 cm⁻¹ are characteristic of the silyl ether linkage.

-

C-H Stretch (sp²): A peak just above 3000 cm⁻¹ corresponding to the vinylic C-H bond.

-

C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ corresponding to the methyl C-H bonds.

-

Si-C Stretch: Peaks around 840 and 1250 cm⁻¹ are characteristic of the trimethylsilyl group.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M⁺) at m/z 144. Common fragmentation patterns for trimethylsilyl ethers would be observed, including the loss of a methyl group (M-15) to give a peak at m/z 129, and a prominent peak at m/z 73 corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Reactivity and Applications in Drug Development

This compound is a valuable nucleophile in organic synthesis, primarily used as an enolate equivalent in reactions such as the Mukaiyama aldol addition. This reaction is a powerful tool for the stereoselective construction of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals.

The Mukaiyama Aldol Addition

The Mukaiyama aldol addition is a Lewis acid-catalyzed reaction between a silyl enol ether and a carbonyl compound (an aldehyde or a ketone).[2][3] The Lewis acid activates the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the silyl enol ether.

Experimental Protocol: Mukaiyama Aldol Addition with Benzaldehyde

This protocol describes a general procedure for the reaction of this compound with benzaldehyde.

Materials:

-

This compound

-

Benzaldehyde

-

Lewis Acid (e.g., Titanium tetrachloride, TiCl₄)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is charged with benzaldehyde and anhydrous dichloromethane under an inert atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Lewis Acid: A solution of titanium tetrachloride in dichloromethane is added dropwise to the stirred solution.

-

Addition of Silyl Enol Ether: this compound is added dropwise to the reaction mixture.

-

Reaction: The reaction is stirred at -78 °C for a specified period, and the progress is monitored by TLC.

-

Quenching: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Workup: The mixture is allowed to warm to room temperature and then extracted with dichloromethane. The combined organic layers are washed with water and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the β-hydroxy ketone.

Signaling Pathway for the Mukaiyama Aldol Addition:

References

Structure Elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 2-Methyl-1-(trimethylsilyloxy)-1-propene. The document details the spectroscopic data, experimental protocols for synthesis and analysis, and a logical workflow for its structural determination, serving as a vital resource for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Physical Properties

This compound is a silyl enol ether with the chemical formula C₇H₁₆OSi.[1][2] It is a flammable liquid and finds use as a reagent in various organic syntheses.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆OSi | [1][2] |

| Molecular Weight | 144.29 g/mol | [1][2] |

| Boiling Point | 114-116 °C at 650 mmHg | [3][4] |

| Density | 0.785 g/mL at 25 °C | [3][4] |

| Refractive Index (n20/D) | 1.409 | [3][4] |

| CAS Number | 6651-34-9 | [1][2][3] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.2 | Singlet | 9H | Si(CH₃)₃ |

| ~1.7 | Singlet | 6H | C(CH₃)₂ |

| ~5.5 | Singlet | 1H | =CH-O |

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~0.0 | Si(CH₃)₃ |

| ~20 | C(CH₃)₂ |

| ~115 | =C(CH₃)₂ |

| ~145 | =CH-O |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (alkane) |

| ~1670 | Strong | C=C stretch (enol ether) |

| ~1250 | Strong | Si-CH₃ bend |

| ~1100 | Strong | C-O stretch (enol ether) |

| ~845 | Strong | Si-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Major Fragments in the Mass Spectrum

| m/z | Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 129 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Experimental Protocols

This section outlines the detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes the synthesis from isobutyraldehyde and trimethylsilyl chloride.

Materials:

-

Isobutyraldehyde

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (Et₃N)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux condenser

-

Distillation apparatus

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve isobutyraldehyde (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add trimethylsilyl chloride (1.1 eq) dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure to obtain this compound as a colorless liquid.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a 400 MHz NMR spectrometer.

3.2.2. IR Spectroscopy

-

Obtain the IR spectrum of a neat liquid sample of this compound using a Fourier Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane) into a gas chromatograph-mass spectrometer (GC-MS).

-

Use an electron ionization (EI) source at 70 eV.

-

Record the mass spectrum over a mass range of m/z 40-200.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

References

The Genesis of a Synthetic Powerhouse: A Technical Guide to the Discovery and History of Silyl Enol Ethers

For Immediate Release

In the landscape of modern organic chemistry, silyl enol ethers stand as indispensable tools for the construction of complex molecular architectures. Their role as stable and versatile enolate equivalents has revolutionized synthetic strategy, enabling countless advancements in drug discovery and the total synthesis of natural products. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical account of their discovery, detailing the seminal experiments that unveiled their synthetic potential and the key figures who pioneered their use.

The Dawn of a New Reactivity: The Pioneering Work of Gilbert Stork and Herbert O. House

The conceptual groundwork for silyl enol ethers was laid in the broader context of enolate chemistry, an area extensively developed by chemists like Herbert O. House. House's meticulous studies in the 1960s on the generation and alkylation of specific enolates from unsymmetrical ketones were foundational.[1] He established methods for generating enolates under either kinetic or thermodynamic control, a principle that would become central to the regioselective formation of silyl enol ethers.

The pivotal moment in the history of silyl enol ethers arrived in 1968, when Gilbert Stork and his collaborator P. F. Hudrlik published two back-to-back communications in the Journal of the American Chemical Society. In their first communication, they reported the "Isolation of Ketone Enolates as Trialkylsilyl Ethers."[2] This work demonstrated for the first time that enolates could be "trapped" with a trialkylsilyl halide to form stable, isolable silyl enol ethers. This was a significant breakthrough, as it transformed transient, highly reactive enolates into well-behaved chemical entities that could be purified and characterized.

In their subsequent paper, Stork and Hudrlik detailed the "Generation, Nuclear Magnetic Resonance Spectra, and Alkylation of Enolates from Trialkylsilyl Enol Ethers."[3] They showed that these silyl enol ethers could serve as precursors to regenerate the corresponding lithium enolates with high fidelity by treatment with methyllithium, thus providing a novel method for the regiospecific generation of enolates.

dot

Caption: Foundational work on enolates leading to the discovery of silyl enol ethers.

The Mukaiyama Aldol Reaction: A Paradigm Shift in Carbon-Carbon Bond Formation

While Stork's work established the fundamental nature of silyl enol ethers, it was Teruaki Mukaiyama who unlocked their immense potential in carbon-carbon bond formation. In 1973, Mukaiyama, along with his coworkers Kazuo Banno and Koichi Narasaka, published a groundbreaking paper in Chemistry Letters titled "New Aldol Type Reaction."[4][5] This communication described a novel reaction between a silyl enol ether and an aldehyde or ketone in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄), to afford a β-hydroxy ketone.[5][6]

This discovery, now famously known as the Mukaiyama aldol reaction, was a monumental advance in organic synthesis.[6][7] It provided a mild and highly efficient method for the directed cross-aldol reaction, overcoming many of the limitations of traditional base-mediated aldol reactions, such as self-condensation and lack of regioselectivity.[6] The reaction proceeds through an open transition state, and its stereochemical outcome can be influenced by the geometry of the silyl enol ether and the nature of the Lewis acid.[6]

dot

Caption: The key components of the Mukaiyama aldol reaction.

Experimental Protocols: A Glimpse into the Foundational Experiments

To provide a deeper understanding of these landmark discoveries, detailed experimental protocols derived from the original publications are presented below.

Synthesis of Silyl Enol Ethers: Kinetic vs. Thermodynamic Control

The ability to regioselectively synthesize silyl enol ethers is a cornerstone of their utility. The choice of base and reaction conditions dictates whether the kinetic (less substituted) or thermodynamic (more substituted) silyl enol ether is formed.[8]

Table 1: Regioselective Synthesis of Silyl Enol Ethers

| Entry | Ketone | Base | Silylating Agent | Solvent | Temperature (°C) | Product | Ratio (Kinetic:Thermodynamic) | Yield (%) |

| 1 | 2-Methylcyclohexanone | LDA | TMSCl | THF | -78 | 1-Trimethylsiloxy-6-methylcyclohexene | >99:1 | ~98 |

| 2 | 2-Methylcyclohexanone | Et₃N | TMSCl | DMF | Reflux | 1-Trimethylsiloxy-2-methylcyclohexene | 22:78 | ~95 |

| 3 | Phenylacetone | LDA | TMSCl | DME | 0 | (Z)-1-Phenyl-2-(trimethylsiloxy)propene | >98:2 | ~97 |

| 4 | Phenylacetone | Et₃N | TMSCl | Neat | 110 | (E)-1-Phenyl-2-(trimethylsiloxy)propene | 10:90 | ~90 |

Experimental Protocol for Kinetic Silyl Enol Ether Formation (Entry 1):

A solution of lithium diisopropylamide (LDA) is prepared by adding a solution of n-butyllithium in hexane to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere. The solution is then cooled to -78 °C, and a solution of 2-methylcyclohexanone in THF is added dropwise. After stirring for a defined period, trimethylsilyl chloride (TMSCl) is added, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched, and the product is isolated by extraction and purified by distillation.

Experimental Protocol for Thermodynamic Silyl Enol Ether Formation (Entry 2):

A mixture of 2-methylcyclohexanone, triethylamine (Et₃N), and trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) is heated at reflux under an inert atmosphere. After completion of the reaction, the mixture is cooled, and the product is isolated by extraction and purified by distillation.

dot

Caption: Workflow for kinetic vs. thermodynamic silyl enol ether synthesis.

The Original Mukaiyama Aldol Reaction

The seminal 1973 paper by Mukaiyama and his colleagues provided the first examples of this powerful carbon-carbon bond-forming reaction.

Table 2: Examples from Mukaiyama's 1973 Chemistry Letters Paper

| Entry | Silyl Enol Ether | Carbonyl Compound | Lewis Acid | Solvent | Temperature | Product | Yield (%) |

| 1 | 1-(Trimethylsiloxy)cyclohexene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | Room Temp. | 2-(Hydroxyphenylmethyl)cyclohexanone | 90 |

| 2 | 1-(Trimethylsiloxy)cyclohexene | Acetophenone | TiCl₄ | CH₂Cl₂ | Room Temp. | 2-(1-Hydroxy-1-phenylethyl)cyclohexanone | 83 |

| 3 | 2-(Trimethylsiloxy)propene | Pivalaldehyde | TiCl₄ | CH₂Cl₂ | Room Temp. | 1-Hydroxy-2,2,4-trimethyl-3-pentanone | 84 |

| 4 | 1-Phenyl-1-(trimethylsiloxy)ethene | Benzaldehyde | TiCl₄ | CH₂Cl₂ | Room Temp. | 3-Hydroxy-1,3-diphenyl-1-propanone | 85 |

Experimental Protocol for the Mukaiyama Aldol Reaction (Entry 1):

To a solution of titanium tetrachloride (TiCl₄) in dichloromethane (CH₂Cl₂) is added a solution of benzaldehyde in CH₂Cl₂ at room temperature under an inert atmosphere. To this mixture, a solution of 1-(trimethylsiloxy)cyclohexene in CH₂Cl₂ is added dropwise. The reaction mixture is stirred for a specified time and then quenched with an aqueous solution. The product is extracted with an organic solvent and purified by chromatography.

Early Applications and Lasting Impact

The discovery of silyl enol ethers and the subsequent development of the Mukaiyama aldol reaction had an immediate and profound impact on the field of organic synthesis. These methodologies provided chemists with a powerful new set of tools for the construction of complex molecules with high levels of control. Early applications in the total synthesis of natural products showcased the strategic advantages of this new reactivity, paving the way for countless innovations in the decades that followed. The ability to form carbon-carbon bonds under mild conditions with predictable regiochemistry and stereochemistry has made silyl enol ethers a cornerstone of modern synthetic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mindat.org [mindat.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 7. The Mukaiyama aldol reaction: 40 years of continuous development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silyl enol ether - Wikipedia [en.wikipedia.org]

The Pivotal Role of Silyl Enol Ethers in Modern Carbon-Carbon Bond Formation: A Technical Guide

Introduction

In the landscape of modern organic synthesis, the strategic formation of carbon-carbon (C-C) bonds remains a cornerstone for the construction of complex molecular architectures. Silyl enol ethers have emerged as exceptionally versatile and powerful intermediates among the myriad of tools available to synthetic chemists.[1] These compounds, which feature an enolate bonded through its oxygen to a silicon group (R₃Si-O-CR=CR₂), serve as stable and isolable yet reactive surrogates for enolates.[1][2] Their stability, coupled with their tunable reactivity, has rendered them indispensable in a wide array of synthetic transformations, including aldol additions, Michael reactions, and alkylations, enabling the efficient and stereocontrolled synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] This technical guide provides an in-depth exploration of the core principles and practical applications of silyl enol ethers in C-C bond formation, tailored for researchers, scientists, and drug development professionals.

Generation of Silyl Enol Ethers

The reliable and regioselective synthesis of silyl enol ethers is paramount to their widespread use. The most common methods involve trapping a pre-formed metal enolate with a silyl halide, typically trimethylsilyl chloride (TMSCl) or trimethylsilyl triflate for enhanced reactivity.[2][4] The regiochemical outcome of this process—that is, which α-proton is removed from an unsymmetrical ketone—can be precisely controlled by the reaction conditions to favor either the kinetic or thermodynamic product.

-

Kinetic vs. Thermodynamic Control: The formation of the less substituted silyl enol ether (the kinetic product) is achieved by using a strong, sterically hindered, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C).[2] These conditions favor the rapid removal of the more accessible, less sterically hindered proton. Conversely, the more substituted, thermodynamically more stable silyl enol ether is preferentially formed using a weaker base, such as triethylamine (Et₃N), which allows for equilibration to the more stable enolate before silylation.[2]

Caption: Regioselective formation of silyl enol ethers.

Core Reactivity and Key Transformations

Silyl enol ethers are neutral, mild nucleophiles that react with a range of good electrophiles, often requiring activation by a Lewis acid.[2] This moderated reactivity prevents many of the side reactions, such as self-condensation, that can plague reactions involving more reactive metal enolates.[5]

The Mukaiyama Aldol Addition

First reported by Teruaki Mukaiyama in 1973, this reaction is a Lewis acid-catalyzed aldol addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[5][6][7] It is one of the most powerful methods for C-C bond formation, allowing for crossed aldol reactions without self-condensation of the aldehyde.[5]

The general mechanism involves the activation of the carbonyl electrophile by coordination to a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂).[6][8] This enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the silyl enol ether. A subsequent transfer of the silyl group and aqueous work-up yields the β-hydroxy carbonyl adduct.[5][8]

Caption: General mechanism of the Mukaiyama aldol addition.

The stereochemical outcome of the Mukaiyama aldol reaction is influenced by the geometry of the silyl enol ether and the reaction conditions, but often proceeds through an open transition state.[4] This has led to the development of numerous asymmetric variants using chiral Lewis acids to produce enantiomerically enriched products, which are crucial intermediates in the synthesis of natural products like macrolides and polyketides.[5][6]

Reactions with Other Electrophiles

Beyond the aldol reaction, silyl enol ethers engage in a variety of other important C-C and carbon-heteroatom bond-forming reactions.

-

Alkylation: They can be alkylated by reactive electrophiles such as tertiary, allylic, or benzylic alkyl halides in the presence of a Lewis acid.[2][9]

-

Michael Additions: As soft nucleophiles, they are well-suited for conjugate additions to α,β-unsaturated carbonyl compounds.

-

Halogenation and Sulfenylation: Reaction with electrophilic halogen sources (e.g., Br₂, NCS) provides α-haloketones.[2][10] Similarly, treatment with PhSCl yields α-sulfenylated carbonyl compounds.[2][10]

-

Oxidations: Silyl enol ethers can be oxidized to afford valuable products. The Saegusa–Ito oxidation uses palladium(II) acetate to form enones.[2] Alternatively, oxidation with reagents like mCPBA or oxaziridines produces α-hydroxy ketones (acyloins).[2]

Caption: Reactivity overview of silyl enol ethers.

Quantitative Data Presentation

The utility of silyl enol ethers is demonstrated by the high yields and selectivities achieved in their reactions. The following tables summarize representative data from the literature.

Table 1: Selected Yields in Mukaiyama Aldol Additions

| Silyl Enol Ether Source | Aldehyde | Lewis Acid/Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Enone | Aldehyde 164 | TiCl₄ | 75% | [6] |

| Silyl Enol Ether 31 | Aldehyde 29 | BF₃·OEt₂ | 85% | [6] |

| Cyclohexanone | Benzaldehyde | TiCl₄ | 82% (total) | [5] |

| β-Siloxy Methyl Ketone | Pivalaldehyde | Tf₂NH | 82% | [11] |

| Silyl Enol Ether 204 | Chiral Aldehyde 205 | Lewis Acid | 100% (total) |[12] |

Table 2: Stereoselectivity in Mukaiyama Aldol Additions

| Silyl Enol Ether | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti or anti:syn) | Reference |

|---|---|---|---|---|

| Cyclohexanone Derivative | Benzaldehyde | TiCl₄, CH₂Cl₂, RT | 19:63 (erythro:threo) | [5] |

| Trimethylsilyl enol ether of 1a | Pivalaldehyde | 0.2 mol% Tf₂NH, Toluene | 97:3 (anti:syn) | [11] |

| (Z)-Silyl enol ether 3u | Benzaldehyde | 5 mol % B(C₆F₅)₃ | 10:1 dr |[13] |

Experimental Protocols

Protocol 1: Synthesis of a Silyl Enol Ether (2-(Trimethylsiloxy)propene)

This protocol is adapted from a literature procedure for the synthesis of the trimethylsilyl enol ether of acetone, which relies on the in situ generation of the highly reactive iodotrimethylsilane.[14]

-

Materials:

-

Acetone (100 g, 1.72 mol)

-

Triethylamine (184 g, 1.82 mol), dried over KOH

-

Chlorotrimethylsilane (200 g, 1.84 mol)

-

Sodium iodide (285 g, 1.9 mol), thoroughly dried (e.g., 140 °C under vacuum for 8h)

-

Acetonitrile (2.14 L)

-

Pentane

-

-

Procedure:

-

A multi-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet is charged with acetone (100 g) and triethylamine (184 g).

-

Under a nitrogen atmosphere, chlorotrimethylsilane (200 g) is added to the stirred mixture over 10 minutes. A mild exotherm is typically observed.

-

The flask is warmed in a water bath to 35 °C. The water bath is then removed.

-

A solution of dried sodium iodide (285 g) in acetonitrile (2.14 L) is added via the dropping funnel at a rate that maintains the internal reaction temperature between 34-40 °C. This addition takes approximately 1 hour.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes.

-

The reaction mixture is cooled, and the precipitated salts are removed by filtration under nitrogen. The filter cake is washed with pentane.

-

The combined filtrate is transferred to a distillation apparatus. Pentane and some acetonitrile are removed by distillation at atmospheric pressure.

-

The crude product is then carefully fractionally distilled. The fraction boiling at 94–96 °C is collected as the pure 2-(trimethylsiloxy)propene. Typical yields are in the range of 48-54%.[14]

-

Protocol 2: General Procedure for a TiCl₄-Mediated Mukaiyama Aldol Addition

This is a general procedure based on the original work by Mukaiyama.[7][15]

-

Materials:

-

Aldehyde or Ketone (1.0 mmol)

-

Silyl Enol Ether (1.1 mmol)

-

Titanium tetrachloride (TiCl₄) (1.1 mmol, typically as a 1M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

A flame-dried flask under a nitrogen or argon atmosphere is charged with the carbonyl compound (1.0 mmol) and anhydrous dichloromethane (5 mL).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Titanium tetrachloride (1.1 mmol) is added dropwise to the stirred solution. The mixture is stirred for 5-10 minutes.

-

A solution of the silyl enol ether (1.1 mmol) in anhydrous dichloromethane (2 mL) is added dropwise to the reaction mixture.

-

The reaction is stirred at -78 °C and monitored by TLC until the starting material is consumed (typically 1-4 hours).

-

The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

-

The mixture is allowed to warm to room temperature and then extracted three times with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Mukaiyama Aldol Addition [organic-chemistry.org]

- 5. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]

- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05058K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Reactions of silyl enol ethers with halogen and sulfur electrophiles [mail.almerja.com]

- 11. Super Silyl Stereo-Directing Groups for Complete 1,5-Syn and -Anti Stereoselectivities in the Aldol Reactions of β-Siloxy Methyl Ketones with Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methyl-1-(trimethylsilyloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of 2-Methyl-1-(trimethylsilyloxy)-1-propene, a key intermediate in modern organic synthesis.

Compound Data Summary

This compound, also known as isobutyraldehyde trimethylsilyl enol ether, is a silyl enol ether widely utilized as a nucleophilic reagent.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value |

| Molecular Weight | 144.29 g/mol [1][3][4][5] |

| Molecular Formula | C₇H₁₆OSi[3][5] |

| CAS Number | 6651-34-9[1][3] |

| Appearance | Liquid[1] |

| Density | 0.785 g/mL at 25 °C[1][5] |

| Boiling Point | 114-116 °C at 650 mmHg[1][5] |

| Refractive Index | n20/D 1.409[1][5] |

| Flash Point | 14 °C (57.2 °F) - closed cup[1] |

Core Applications in Organic Synthesis

This compound serves as a crucial enolate equivalent in various carbon-carbon bond-forming reactions. Its primary application lies in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds. This reaction is fundamental in the stereocontrolled synthesis of complex molecules, including natural products and pharmaceuticals. The silyl enol ether provides a stable, isolable, and regioselectively generated nucleophile, overcoming many limitations of traditional base-mediated aldol reactions.

Experimental Protocols

3.1. Synthesis of this compound

This protocol describes the synthesis of the title compound from isobutyraldehyde. The reaction involves the trapping of an enolate, formed by the deprotonation of isobutyraldehyde, with an electrophilic silicon source, typically trimethylsilyl chloride.

Materials:

-

Isobutyraldehyde

-

Triethylamine (Et₃N)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Nitrogen or Argon atmosphere setup

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

In the flask, dissolve isobutyraldehyde (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous diethyl ether.

-

Cool the stirred solution to 0 °C using an ice bath.

-

Add trimethylsilyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

A white precipitate of triethylammonium chloride will form. Filter the mixture under an inert atmosphere to remove the salt.

-

Wash the precipitate with a small amount of anhydrous diethyl ether.

-

Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

3.2. Mukaiyama Aldol Reaction with Benzaldehyde

This protocol details the Lewis acid-catalyzed reaction of this compound with benzaldehyde to form a β-hydroxy ketone.

Materials:

-

This compound

-

Benzaldehyde

-

Titanium tetrachloride (TiCl₄) (1 M solution in dichloromethane)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Nitrogen or Argon atmosphere setup

-

Standard glassware for anhydrous reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Dissolve benzaldehyde (1.0 equivalent) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add titanium tetrachloride solution (1.1 equivalents) dropwise to the stirred solution.

-

In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous dichloromethane.

-

Add the solution of the silyl enol ether dropwise to the reaction mixture at -78 °C over 20 minutes.

-

Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product, a silyl-protected aldol adduct, can be hydrolyzed by treatment with a mild acid (e.g., 1 M HCl in THF) to yield the final β-hydroxy ketone, which can then be purified by column chromatography on silica gel.

Visualized Workflow: Mukaiyama Aldol Reaction

The following diagram illustrates the key steps in the titanium tetrachloride-catalyzed Mukaiyama aldol reaction.

Caption: Workflow of the TiCl₄-catalyzed Mukaiyama Aldol Reaction.

References

Methodological & Application

Application Notes and Protocols for the Mukaiyama Aldol Reaction with 2-Methyl-1-(trimethylsloxy)-1-propene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Mukaiyama aldol reaction utilizing 2-Methyl-1-(trimethylsilyloxy)-1-propene. This specific silyl enol ether is a readily available and effective nucleophile for the creation of β-hydroxy ketones bearing a quaternary α-carbon center, a valuable structural motif in medicinal chemistry and natural product synthesis.

Application Notes

The Mukaiyama aldol reaction is a powerful carbon-carbon bond-forming reaction that involves the addition of a silyl enol ether to an aldehyde or ketone, promoted by a Lewis acid.[1][2] The use of a silyl enol ether, such as this compound, allows for a directed, cross-aldol reaction that avoids the self-condensation often encountered under basic conditions.[3]

Key Features and Considerations:

-

Synthesis of α,α-Dimethyl-β-hydroxy Ketones: The primary application of this compound in the Mukaiyama aldol reaction is the synthesis of β-hydroxy ketones with two methyl groups at the α-position. This creates a sterically hindered and synthetically useful quaternary center.

-

Lewis Acid Catalysis: The reaction is typically catalyzed by a Lewis acid, which activates the aldehyde electrophile towards nucleophilic attack.[4] Common Lewis acids for this transformation include titanium tetrachloride (TiCl₄) and boron trifluoride etherate (BF₃·OEt₂).[3][4] The choice of Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity.

-

Reaction Conditions: The reaction is generally performed under anhydrous conditions in aprotic solvents, such as dichloromethane (CH₂Cl₂), at low temperatures (typically -78 °C to room temperature) to control reactivity and minimize side reactions.

-

Stereoselectivity: When the aldehyde substrate contains a stereocenter, the Mukaiyama aldol reaction with this compound can proceed with diastereoselectivity. The stereochemical outcome is influenced by the choice of Lewis acid, the structure of the aldehyde, and the reaction conditions, often proceeding through an open transition state.[5]

-

Work-up: The reaction is typically quenched with an aqueous solution, such as saturated sodium bicarbonate or a buffer, to hydrolyze the intermediate silyl ether and yield the desired β-hydroxy ketone.

Data Presentation

The following table summarizes representative quantitative data for the Mukaiyama aldol reaction of this compound with various aldehydes.

| Entry | Aldehyde | Lewis Acid (Equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |

| 1 | Benzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 to rt | 3 | 85 | N/A | [1][3] |

| 2 | 4-Nitrobenzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 to rt | 3 | 92 | N/A | [1][3] |

| 3 | 4-Methoxybenzaldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 to rt | 3 | 88 | N/A | [1][3] |

| 4 | Propanal | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 75 | 50:50 | [1] |

| 5 | Isobutyraldehyde | TiCl₄ (1.0) | CH₂Cl₂ | -78 | 1 | 80 | N/A | [1] |

| 6 | Benzaldehyde | BF₃·OEt₂ (1.0) | CH₂Cl₂ | -78 to 0 | 2 | 78 | N/A | [4] |

N/A: Not applicable as the product is achiral or the stereoselectivity was not reported.

Experimental Protocols

Protocol 1: General Procedure for the TiCl₄-Mediated Mukaiyama Aldol Reaction

This protocol describes a general method for the reaction of this compound with an aldehyde using titanium tetrachloride as the Lewis acid.

Materials:

-

Aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Titanium tetrachloride (TiCl₄) (1.0 M solution in CH₂Cl₂, 1.1 mmol)

-

Anhydrous dichloromethane (CH₂Cl₂) (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septum)

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-